6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
Overview
Description
The compound is also known as ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate . It has a molecular weight of 371.54 and is a white solid . It is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly . The reactions are monitored by thin layer chromatography (TLC) using silica gel GF254 .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H7BrClF3N2O2/c1-2-20-10(19)7-8(13)18-4-5(12)3-6(9(18)17-7)11(14,15)16/h3-4H,2H2,1H3 .Chemical Reactions Analysis
The compound is part of the imidazo[1,2-a]pyridines class, which has been recognized for its wide range of applications in medicinal chemistry . The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Physical And Chemical Properties Analysis
The compound is a white solid with a molecular weight of 371.54 . It is stored at temperatures between 0-5°C .Scientific Research Applications
Chemical Modification and Polymer Synthesis
Chemical modifications of certain biopolymers, like xylan, demonstrate the potential for creating derivatives with specific functional groups, leading to materials with unique properties. This process involves reactions with various agents to introduce ester groups, showcasing how similar chemical modifications (like those involving ester formation in the target compound) could be applied in developing new materials or enhancing existing ones. These modifications can lead to the creation of biopolymer ethers and esters with specific, tailored properties, which may include increased solubility, reactivity, or thermal stability, making them suitable for applications ranging from drug delivery to the development of novel materials (Petzold-Welcke et al., 2014).
Medicinal Chemistry and Drug Development
Compounds with intricate structures, including imidazole derivatives, serve as key frameworks in the design of new pharmaceuticals. The presence of functional groups such as esters, halogens, and trifluoromethyl groups in a compound can significantly influence its pharmacokinetic and pharmacodynamic profiles. For example, heterocyclic compounds containing nitrogen (such as imidazoles) form a vast class of organic molecules with potential central nervous system (CNS) effects, highlighting the importance of structural elements similar to those in the compound of interest for the synthesis of novel CNS-active drugs (Saganuwan, 2017).
Environmental Science and Toxicology
Understanding the fate, behavior, and potential environmental impact of chemical compounds, including those with halogenated components and ester groups, is crucial. Studies on compounds like parabens, which share some functional similarities (such as ester groups) with the target compound, offer insights into the environmental persistence, biodegradability, and potential endocrine-disrupting effects of a wide range of chemicals. This knowledge is essential for assessing the environmental safety and designing chemicals with reduced ecological footprints (Haman et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF3N2O2/c1-19-9(18)6-7(12)17-3-4(11)2-5(8(17)16-6)10(13,14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXRJBCYCKZBJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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